

# Application Notes and Protocols for Titanium Citrate in Environmental Remediation

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These application notes provide detailed protocols and data for researchers, scientists, and environmental professionals on the use of **titanium citrate**-related compounds in environmental remediation studies. The focus is on two primary applications: the use of citrate-synthesized titanium dioxide (TiO<sub>2</sub>) for photocatalytic oxidation and adsorption of pollutants, and the use of titanium(III) citrate as a potent reducing agent for contaminant degradation.

# **Application 1: Citrate-Synthesized TiO₂ for Photocatalytic Remediation**

The citrate-gel sol-gel method is a widely used technique for synthesizing TiO<sub>2</sub> nanoparticles with controlled particle size and high surface area, which enhances their photocatalytic activity. Citric acid acts as a chelating agent, controlling the hydrolysis and condensation rates of the titanium precursor.

# Protocol 1: Synthesis of TiO<sub>2</sub> Nanoparticles via Citrate-Gel Method[1][2][3][4]

Objective: To synthesize photocatalytically active TiO2 nanoparticles.

### Materials:

• Titanium isopropoxide (TTIP) or Titanium(IV) chloride (TiCl<sub>4</sub>) as precursor



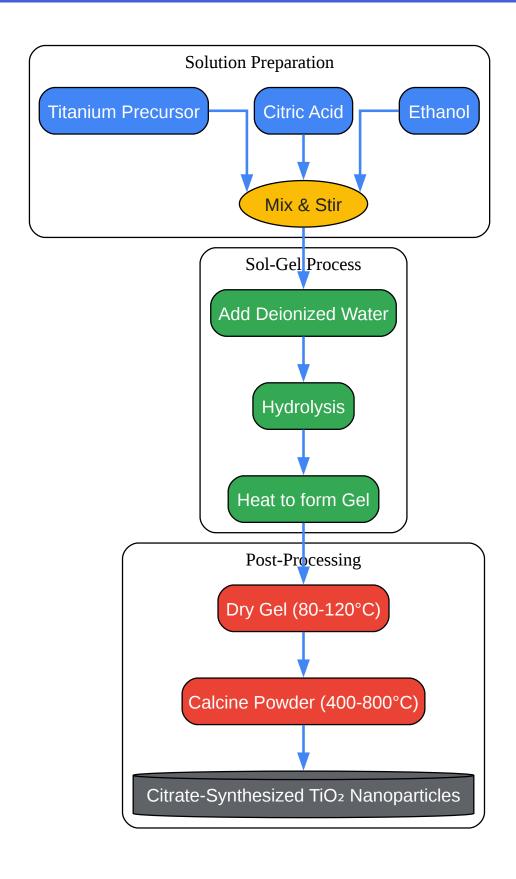
- Citric acid (monohydrate)
- Ethanol
- Deionized water
- Ammonium hydroxide (for pH adjustment)
- Beakers, magnetic stirrer, heating mantle, furnace

### Procedure:

- Precursor Solution: Dissolve a specific molar ratio of titanium precursor and citric acid in ethanol. A common molar ratio is 1:3 of titanium precursor to citric acid.[1][2]
- Hydrolysis: Slowly add deionized water to the solution under vigorous stirring to initiate hydrolysis.
- Gel Formation: Heat the solution on a water bath or heating mantle to facilitate the formation of a viscous gel.[1]
- pH Adjustment (Optional): Adjust the pH of the solution using ammonium hydroxide to influence particle size and surface charge.
- Drying: Dry the resulting gel in an oven at approximately 80-120°C for 12-24 hours to remove the solvent.[2]
- Calcination: Calcine the dried powder in a furnace at temperatures ranging from 400°C to 800°C for 2-4 hours. The anatase phase, which is generally more photocatalytically active, is typically formed at lower calcination temperatures (around 400-500°C).[1][2]

## **Experimental Workflow for Synthesis**





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Caption: Workflow for Citrate-Gel Synthesis of TiO2.



# Protocol 2: Photocatalytic Degradation of Methylene Blue[5][6][7][8]

Objective: To evaluate the photocatalytic activity of citrate-synthesized TiO<sub>2</sub> using methylene blue (MB) as a model organic pollutant.

#### Materials:

- Synthesized TiO<sub>2</sub> nanoparticles
- Methylene blue (MB) stock solution
- Deionized water
- Photoreactor with a UV or simulated sunlight source
- Spectrophotometer
- Centrifuge

#### Procedure:

- Suspension Preparation: Disperse a specific amount of TiO<sub>2</sub> nanoparticles (e.g., 10-50 mg) in an aqueous solution of MB of a known concentration (e.g., 10-20 mg/L).
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and MB molecules.
- Photocatalytic Reaction: Irradiate the suspension with a UV lamp or simulated sunlight under continuous stirring.
- Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).
- Analysis: Centrifuge the withdrawn samples to separate the TiO<sub>2</sub> nanoparticles. Measure the absorbance of the supernatant at the maximum wavelength of MB (approx. 664 nm) using a spectrophotometer.



• Calculation: Calculate the degradation efficiency using the formula: Degradation (%) =  $[(C_0 - C_t) / C_0] \times 100$ , where  $C_0$  is the initial concentration and  $C_t$  is the concentration at time t.

Quantitative Data: Photocatalytic Degradation of Organic Dyes

Catalyst	Pollutant	Catalyst Dose (g/L)	Initial Conc. (mg/L)	Irradiatio n Time (min)	Degradati on Efficiency (%)	Referenc e
Green Synthesize d TiO <sub>2</sub>	Methylene Blue	0.1	5	80	98.2	[3]
N-doped TiO <sub>2</sub>	Rhodamine B	-	-	-	98	[4]
TiO <sub>2</sub> /AC (4:1)	Methylene Blue	0.33	10	30	96.6	[5]
Fe <sub>3</sub> O <sub>4</sub> @Ti O <sub>2</sub>	Acid Red 73	-	-	-	93.56	[6]

# Protocol 3: Adsorptive Removal of Heavy Metals (Hexavalent Chromium)[11][12][13][14][15]

Objective: To evaluate the efficiency of citrate-synthesized TiO<sub>2</sub> for the removal of Cr(VI) from aqueous solutions.

#### Materials:

- Synthesized TiO<sub>2</sub> nanoparticles
- Potassium dichromate (K2Cr2O7) stock solution
- Deionized water
- pH meter



- · Shaker or stirrer
- ICP-OES or AAS for Cr analysis

#### Procedure:

- Solution Preparation: Prepare Cr(VI) solutions of known concentrations from the stock solution.
- pH Adjustment: Adjust the pH of the Cr(VI) solutions to the desired value (e.g., pH 2-3 is often optimal for Cr(VI) reduction on TiO<sub>2</sub>).
- Adsorption/Reduction: Add a specific amount of TiO<sub>2</sub> nanoparticles to the Cr(VI) solution and agitate at a constant temperature for a set period.
- Separation: Separate the nanoparticles from the solution by centrifugation or filtration.
- Analysis: Analyze the residual Cr(VI) concentration in the supernatant using an appropriate analytical technique.
- Calculation: Calculate the removal efficiency and adsorption capacity.

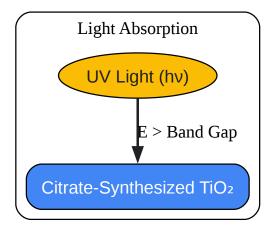
Quantitative Data: Heavy Metal Removal by TiO2-Based Materials

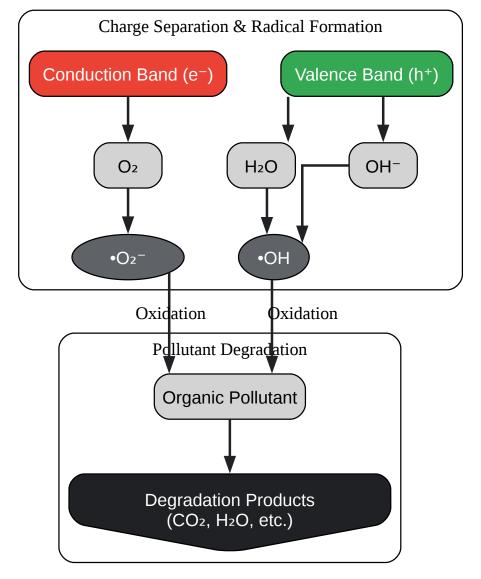
Heavy Metal	рН	Adsorption Capacity (mg/g)	Removal Efficiency (%)	Reference
Pb <sup>2+</sup>	6	7.41	90	[7]
Cd <sup>2+</sup>	-	98.55	-	[8]
Cd <sup>2+</sup>	6.5	-	94.5	[9]
Cr(VI)	-	-	81	[10]
Pb <sup>2+</sup>	-	-	94.35	[11]
Cd <sup>2+</sup>	-	-	96.27	[11]
	Pb <sup>2+</sup> Cd <sup>2+</sup> Cd <sup>2+</sup> Cr(VI) Pb <sup>2+</sup>	Pb <sup>2+</sup> 6 Cd <sup>2+</sup> - Cd <sup>2+</sup> 6.5 Cr(VI) - Pb <sup>2+</sup> -	Heavy Metal         pH         Capacity (mg/g)           Pb²+         6         7.41           Cd²+         -         98.55           Cd²+         6.5         -           Cr(VI)         -         -           Pb²+         -         -	Heavy Metal         pH         Capacity (mg/g)         Efficiency (%)           Pb²+         6         7.41         90           Cd²+         -         98.55         -           Cd²+         6.5         -         94.5           Cr(VI)         -         -         81           Pb²+         -         94.35



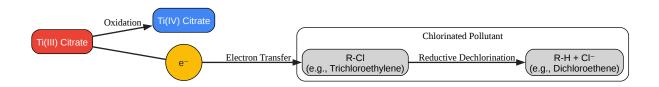
# **Mechanism of Photocatalytic Degradation**











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